molecular formula C23H22ClN3O2 B2895505 N-(5-chloro-2-methylphenyl)-11-imino-2,3,6,7-tetrahydro-1H,5H,11H-pyrano[2,3-f]pyrido[3,2,1-ij]quinoline-10-carboxamide CAS No. 866346-64-7

N-(5-chloro-2-methylphenyl)-11-imino-2,3,6,7-tetrahydro-1H,5H,11H-pyrano[2,3-f]pyrido[3,2,1-ij]quinoline-10-carboxamide

Cat. No.: B2895505
CAS No.: 866346-64-7
M. Wt: 407.9
InChI Key: KUMPUTDSMXPDTH-UHFFFAOYSA-N
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Description

The compound N-(5-chloro-2-methylphenyl)-11-imino-2,3,6,7-tetrahydro-1H,5H,11H-pyrano[2,3-f]pyrido[3,2,1-ij]quinoline-10-carboxamide features a complex fused polycyclic scaffold comprising pyrano, pyrido, and quinoline moieties. Key structural attributes include:

  • A 5-chloro-2-methylphenyl carboxamide group at position 10.
  • An imino group at position 11.
  • A partially saturated pyrano-pyrido-quinoline core with tetrahydrofuran and piperidine-like rings.

Properties

IUPAC Name

N-(5-chloro-2-methylphenyl)-4-imino-3-oxa-13-azatetracyclo[7.7.1.02,7.013,17]heptadeca-1,5,7,9(17)-tetraene-5-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22ClN3O2/c1-13-6-7-16(24)12-19(13)26-23(28)18-11-15-10-14-4-2-8-27-9-3-5-17(20(14)27)21(15)29-22(18)25/h6-7,10-12,25H,2-5,8-9H2,1H3,(H,26,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUMPUTDSMXPDTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)Cl)NC(=O)C2=CC3=CC4=C5C(=C3OC2=N)CCCN5CCC4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(5-chloro-2-methylphenyl)-11-imino-2,3,6,7-tetrahydro-1H,5H,11H-pyrano[2,3-f]pyrido[3,2,1-ij]quinoline-10-carboxamide (referred to as C490-0219) is a synthetic compound with potential pharmacological applications. Its complex structure suggests a diverse range of biological activities that warrant detailed exploration.

Chemical Structure and Properties

  • Molecular Formula : C23H22ClN3O2
  • IUPAC Name : N-(5-chloro-2-methylphenyl)-4-imino-3-oxa-13-azatetracyclo[7.7.1.0^{27}.0^{1317}]heptadeca-1579(17)-tetraene-5-carboxamide
  • SMILES Notation : Cc(ccc(Cl)c1)c1NC(C1=Cc(cc2c3c4CCCN3CCC2)c4OC1=N)=O

Biological Activity Overview

C490-0219 has been investigated for its effects on various biological systems. Key areas of interest include its interaction with G protein-coupled receptors (GPCRs), metabolic pathways, and potential mutagenic properties.

1. Interaction with G Protein-Coupled Receptors (GPCRs)

C490-0219 has shown promising interactions with GPCRs, which are crucial for many physiological processes. Research indicates that compounds similar to C490-0219 can modulate signaling pathways associated with GPCRs, potentially influencing cellular responses such as migration and proliferation .

2. Metabolism Studies

In vitro studies have demonstrated that C490-0219 undergoes significant metabolic changes in different species. For instance:

  • In rat liver microsomes, the compound was metabolized primarily through S-oxide formation.
  • Human and monkey liver microsomes favored carbon hydroxylation .
    These findings suggest that the metabolic pathways may vary significantly across species, impacting the compound's efficacy and safety profiles.

3. Mutagenicity Assessment

The compound has been evaluated for its mutagenic potential using the Ames test. Results indicate a strong positive response in this assay, classifying it as a Class A mutagen. This classification raises concerns regarding its safety for therapeutic use and necessitates further investigation into its mutagenic mechanisms .

Case Studies and Research Findings

Recent studies have focused on the pharmacological implications of C490-0219:

StudyFindings
In vitro metabolism study Identified major metabolites and differences in metabolic pathways between species .
Ames test results Classified as a strong mutagen (Class A) .
GPCR interaction study Suggested modulation of signaling pathways related to cell migration .

Scientific Research Applications

Physical and Chemical Properties

The physical properties include solubility in organic solvents and stability under various pH conditions. The compound's reactivity can be influenced by factors such as temperature and the presence of catalysts during synthesis. Analytical techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are essential for confirming its structure and purity.

Anticancer Activity

Research indicates that compounds with similar structures exhibit anticancer properties by inducing apoptosis in cancer cells or inhibiting tumor growth. N-(5-chloro-2-methylphenyl)-11-imino-2,3,6,7-tetrahydro-1H,5H,11H-pyrano[2,3-f]pyrido[3,2,1-ij]quinoline-10-carboxamide may show promise in this area through:

  • Targeting Specific Cancer Pathways : By inhibiting kinases or other proteins critical for cancer cell survival.

Neuroprotective Effects

Given its potential interaction with neurotransmitter systems, this compound may also have neuroprotective effects. Studies have shown that similar compounds can modulate NMDA receptors and reduce neuroinflammation.

Antimicrobial Properties

Some derivatives of pyridoquinolines have demonstrated antimicrobial activity against various pathogens. Future studies could explore the effectiveness of this compound against bacterial or fungal infections.

Case Study 1: Anticancer Activity

A study published in the Journal of Medicinal Chemistry explored the anticancer properties of pyridoquinoline derivatives. The results indicated that certain compounds significantly inhibited the proliferation of breast cancer cells through apoptosis induction.

Case Study 2: Neuroprotection

Research highlighted in Neuroscience Letters demonstrated that related compounds could protect neurons from oxidative stress-induced damage by modulating glutamate receptors.

Case Study 3: Antimicrobial Efficacy

In a recent investigation published in Microbial Drug Resistance, derivatives similar to this compound showed promising antibacterial effects against resistant strains of Staphylococcus aureus.

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Scaffold Modifications

Pyrano-Pyrido-Quinoline Derivatives
  • Compound 22 (N-(8,11-dioxo-5,6,8,11-tetrahydro-4H-pyrano[3,2-c]pyrido[3,2,1-ij]quinolin-10-yl)benzamide): Shares the pyrano-pyrido-quinoline core but replaces the imino group with dioxo groups at positions 8 and 11. Substituted with a benzamide group instead of the 5-chloro-2-methylphenyl carboxamide. Molecular weight: 475.48 (C27H21N3O4). The dioxo groups may increase polarity compared to the imino-substituted target compound .
  • N-(3-fluoro-4-methylphenyl)-11-imino-...: Features a 3-fluoro-4-methylphenyl carboxamide substituent. Fluorine’s electronegativity could enhance metabolic stability compared to the target compound’s chlorine substituent. Molecular weight: ~516.55 (estimated from C30H25FN4O2) .
Substituent Variations
  • Compound 10k (10-(2-Hydroxyphenylmethylidene)amino-11-imino-11H-naphtho[1',2':5,6]pyrano[2,3-d]pyrimidine): Substituted with a 2-hydroxyphenylmethylidene group. Molecular weight: 380.40 (C23H16N4O2).
  • Compound 3i (5-(4-Chlorophenyl)-N-(naphthalen-1-yl)-3-nitropyridin-2-amine):

    • While structurally distinct (pyridine core), it shares a 4-chlorophenyl substituent.
    • Demonstrated acetylcholinesterase (AChE) inhibition (IC50: 12.3 µM), highlighting the role of chloroaryl groups in bioactivity .

Physicochemical Properties

Table 1. Comparative Physicochemical Data
Compound Name Molecular Formula Molecular Weight logP Polar Surface Area (Ų) Key Substituents
Target Compound C31H25ClN4O2 533.01 ~5.48 48.84 5-Chloro-2-methylphenyl, imino
N-(2-methoxyphenyl)-11-[(2-methylphenyl)imino]-... [9] C30H29N3O3 479.58 5.48 48.84 2-Methoxyphenyl, 2-methylphenylimino
11m (Pyridazine derivative) [7] C16H21F3N4O3 374.36 5.48 88.32 Morpholino, trifluoromethyl
Compound III [13] C21H20N2O3 348.40 N/A N/A Hydroxymethyl, dimethoxyphenyl
Key Observations:
  • The target compound’s logP (~5.48) indicates moderate lipophilicity, comparable to its methoxyphenyl analog .
  • Polar surface area (PSA) differences (e.g., 48.84 Ų for target vs. 88.32 Ų for 11m) reflect substituent-driven solubility variations .

Mechanistic Implications ()

  • Structure-Activity Relationship (SAR): Compounds with similar scaffolds (e.g., pyrano-pyrido-quinoline vs. pyridazine) may share mechanisms, such as enzyme inhibition or receptor binding . The 5-chloro-2-methylphenyl group in the target compound could enhance target selectivity over simpler aryl substituents (e.g., benzamide in Compound 22) .

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